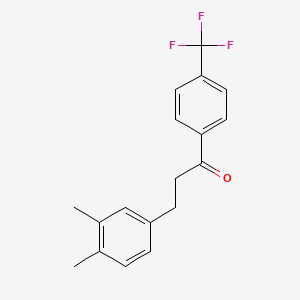

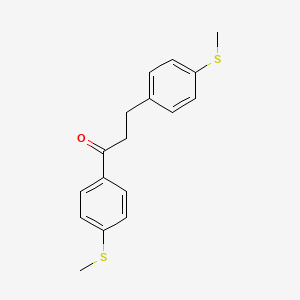

3-(3,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone, also known as Dibenzylideneacetone (DBA), is a chemical compound that has gained significant attention in scientific research due to its unique properties. DBA is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a ligand in organometallic chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Polymer Applications

A series of side-chain type poly(arylene ether sulfone)s bearing pendant 3,5-dimethylphenyl groups were prepared, demonstrating potential in anion exchange membrane technology. These membranes show significant promise due to their anisotropic swelling, high alkaline stability, and good hydroxide conductivity, attributed to the pendant benzyl-quaternary ammonium groups' length and distribution. This indicates a route for energy applications, particularly in fuel cell technologies (Shi et al., 2017).

Advanced Material Development

Novel bisphenols containing ortho-methyl and pendant trifluoromethyl-substituted phenyl groups were synthesized, leading to the development of poly(aryl ether ketone/sulfone)s. These materials, characterized by high glass transition temperatures and good solubility, could find applications in industries requiring materials with low dielectric constants and high thermal stability. Their transparent nature also suggests potential in optoelectronics (Shang et al., 2012).

Chemical Stability and Reactivity Studies

Investigations into the transesterification reactions of dimethylphenyl esters provide insights into the chemical behavior of related compounds in weakly polar, aprotic solvents. Such studies are crucial for understanding the reactivity and designing new chemical transformations, potentially impacting synthetic methodologies in pharmaceuticals and organic chemistry (Jackman et al., 1991).

Photophysical and Electrochemical Properties

Research on the electro-oxidative polymerization of dimethylthiophenol to poly(phenylene sulphide) underlines the potential of 3-(3,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone derivatives in creating conductive polymer films. These materials exhibit semi-conductivity and electrochemical responsiveness, highlighting their applicability in electronic and energy storage devices (Yamamoto et al., 1992).

Crystallography and Molecular Structure

The crystal and molecular structure of related compounds, such as anti-3′,4′-difluoro-2-hydroxyiminopropiophenone, have been elucidated, showing different biological activities based on isomeric forms. Such studies are foundational for drug design and material science, providing a detailed understanding of molecular interactions and structural properties (Allen et al., 1971).

Propiedades

IUPAC Name |

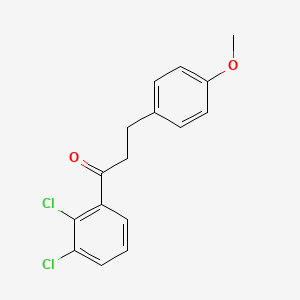

3-(3,4-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3O/c1-12-3-4-14(11-13(12)2)5-10-17(22)15-6-8-16(9-7-15)18(19,20)21/h3-4,6-9,11H,5,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNDIDTUCZKXRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644856 |

Source

|

| Record name | 3-(3,4-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-65-2 |

Source

|

| Record name | 1-Propanone, 3-(3,4-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

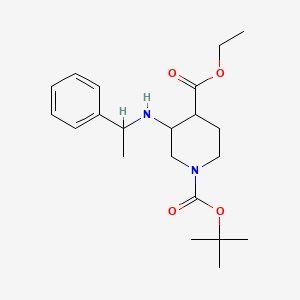

![Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1343445.png)